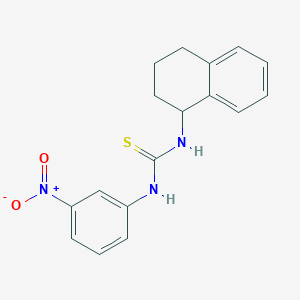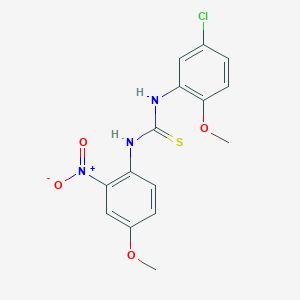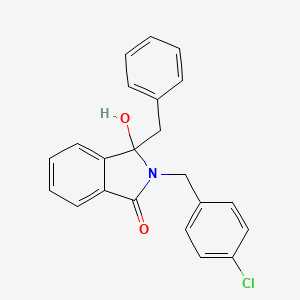
1-(3-Nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Descripción general
Descripción
N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 3-nitroaniline with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: Formation of N-(3-aminophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea.
Substitution: Formation of various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioureas are known to inhibit various enzymes, and this compound is no exception. It is being investigated for its potential to inhibit enzymes involved in diseases such as cancer and bacterial infections.
Medicine
In medicinal chemistry, N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural features make it a valuable component in the development of new materials.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea primarily involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to the disruption of various biological pathways, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylthiourea: Lacks the nitro and tetrahydronaphthalenyl groups.
N-(3-nitrophenyl)thiourea: Lacks the tetrahydronaphthalenyl group.
N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: Lacks the nitro group.
Uniqueness
N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of both the nitro group and the tetrahydronaphthalenyl group. This combination imparts distinct chemical and biological properties to the compound, making it more versatile in its applications compared to its simpler counterparts.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)14-8-4-7-13(11-14)18-17(23)19-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16H,3,6,10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOYGTDQLISWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(4-nitrophenyl)urea](/img/structure/B4132211.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B4132227.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B4132229.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4132231.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4132235.png)
![Methyl 5-benzyl-2-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B4132246.png)
![1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4132248.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
![Ethyl 4-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]benzoate](/img/structure/B4132280.png)

![N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4132303.png)
![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4132305.png)
